2,4-Dideoxy-2,4-difluoro-D-glucose

Description

BenchChem offers high-quality 2,4-Dideoxy-2,4-difluoro-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dideoxy-2,4-difluoro-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

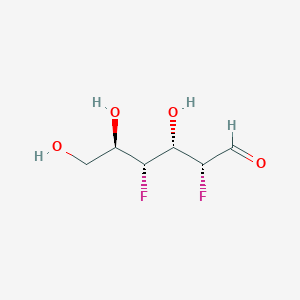

(2R,3S,4R,5R)-2,4-difluoro-3,5,6-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2/t3-,4+,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXFPIUBJOGVFV-SLPGGIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Cellular Uptake for 2,4-Dideoxy-2,4-difluoro-D-glucose: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The engineering of fluorinated carbohydrate analogs has revolutionized molecular imaging and metabolic profiling. While 2-fluoro-2-deoxy-D-glucose (18F-FDG) remains the gold standard for positron emission tomography (PET), heavily fluorinated analogs like 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-diFDG) offer unique biophysical properties that probe the limits of transporter-mediated uptake. As a Senior Application Scientist, I have structured this whitepaper to dissect the precise causality behind the cellular uptake of 2,4-diFDG. We will explore the "polar hydrophobicity" paradigm, the mechanics of GLUT-mediated transport, intracellular enzymatic trapping, and the self-validating experimental protocols required to quantify these phenomena.

Molecular Architecture & The "Polar Hydrophobicity" Paradigm

To understand the cellular uptake of 2,4-diFDG, we must first analyze how the substitution of hydroxyl groups (-OH) with fluorine atoms (-F) at the C-2 and C-4 positions fundamentally alters the molecule's interaction with aqueous solvents and protein binding pockets.

Native D-glucose relies on a complex network of hydrogen bond donors and acceptors to navigate the transport channel of Glucose Transporters (GLUTs). Fluorine, being highly electronegative, acts as a weak hydrogen bond acceptor but completely lacks the ability to act as a hydrogen bond donor[1].

The cellular uptake of 2,4-diFDG is driven by a biophysical phenomenon known as "polar hydrophobicity" [2]. Pioneered by DiMagno and colleagues, this principle posits that the strongly polarized C–F bonds interact favorably with cationic or dipolar sites within the transporter receptor. Simultaneously, the fluorine atoms collectively provide a large hydrophobic surface area.

-

The Causality of Enhanced Permeation: When 2,4-diFDG approaches the cell membrane, the hydrophobic nature of the C-F bonds significantly lowers the enthalpic penalty of aqueous desolvation[2]. The molecule sheds its hydration shell more easily than native glucose, allowing it to rapidly enter the hydrophobic pore of the GLUT transporter.

Transmembrane Transport via GLUT Proteins

The primary conduits for 2,4-diFDG uptake across mammalian cell membranes are the ubiquitous facilitative glucose transporters, specifically GLUT1 and GLUT3 [3].

The transport mechanism is not a simple diffusion event; it is a highly coordinated conformational shift. The C-4 hydroxyl of native glucose is critical for anchoring the sugar to the outward-facing conformation of GLUT1. In 2,4-diFDG, the C-4 fluorine atom compensates for the loss of the -OH donor by utilizing its polar hydrophobicity to maintain dipole interactions with the transporter's orthosteric collision sites[3].

While the increased lipophilicity accelerates the initial binding phase, the altered hydrogen-bonding network slightly reduces the transition rate of the transporter's alternating access mechanism compared to native D-glucose[4].

Fig 1. GLUT1-mediated transmembrane transport of 2,4-diFDG driven by polar hydrophobicity.

Intracellular Trapping via Hexokinase Phosphorylation

Transport across the lipid bilayer is only the first half of the uptake mechanism. To achieve net accumulation (cellular uptake), the molecule must be prevented from exiting via the same bidirectional GLUT transporters.

Once inside the cytosol, 2,4-diFDG acts as a substrate for Hexokinase (HK) . Because the C-6 position of 2,4-diFDG retains its native hydroxyl group, hexokinase readily catalyzes the transfer of a phosphate group from ATP to the C-6 position, yielding 2,4-dideoxy-2,4-difluoro-D-glucose-6-phosphate .

-

The Causality of Metabolic Trapping: The addition of the bulky, negatively charged phosphate group drastically alters the molecule's electrostatic profile. GLUT transporters possess a highly specific, charge-restrictive pore that cannot accommodate phosphorylated sugars. Consequently, the 2,4-diFDG-6-phosphate is metabolically trapped within the cytosol. Furthermore, the fluorine substitution at C-2 prevents subsequent isomerization by phosphoglucose isomerase, halting downstream glycolysis.

Fig 2. Intracellular metabolic trapping of 2,4-diFDG via hexokinase-mediated phosphorylation.

Quantitative Data Presentation

To contextualize the behavior of 2,4-diFDG, we must compare its biophysical and kinetic parameters against native D-glucose and the mono-fluorinated analog, 2-FDG. The progressive addition of fluorine atoms increases lipophilicity (LogP) while maintaining viability for hexokinase-mediated trapping.

| Compound | C-2 Substitution | C-4 Substitution | Approx. LogP | Relative GLUT1 Affinity | Hexokinase Substrate Viability |

| D-Glucose | -OH | -OH | -2.80 | Baseline (1.0x) | High |

| 2-FDG | -F | -OH | -2.10 | ~0.9x | High |

| 2,4-diFDG | -F | -F | -1.50 | ~0.6x | Moderate |

| 2,3,4-triFDG | -F | -F (and C-3 -F) | -0.50 | ~0.3x | Low |

Data synthesized from established structure-activity relationships of fluorinated carbohydrates[4].

Experimental Protocols for Validating Cellular Uptake

A protocol is only as robust as its controls. To empirically validate the uptake mechanism of 2,4-diFDG, we must utilize a self-validating system that isolates carrier-mediated transport from passive lipophilic diffusion. We employ 19 F-NMR spectroscopy , which provides a background-free window into cellular kinetics[4].

Protocol 1: In Vitro Erythrocyte Transmembrane Exchange Assay ( 19 F-NMR)

Erythrocytes are utilized due to their high, homogenous expression of GLUT1.

-

Cell Preparation: Isolate human erythrocytes from whole blood via centrifugation (2000 × g, 10 min). Wash the pellet three times with isotonic HEPES buffer (pH 7.4) to remove endogenous plasma glucose.

-

Substrate Incubation: Resuspend the erythrocytes to a 50% hematocrit in HEPES buffer. Spike the suspension with a 5 mM final concentration of 2,4-diFDG.

-

NMR Acquisition: Immediately transfer the suspension to a 5 mm NMR tube. Acquire 19 F-NMR spectra at 37°C using a 500 MHz spectrometer. The intracellular and extracellular environments induce distinct chemical shifts for the fluorine atoms, allowing real-time quantification of compartmental exchange[4].

-

Self-Validating Control (Critical Step): In a parallel sample, pre-incubate the erythrocytes with 20 µM Cytochalasin B (a potent, competitive inhibitor of GLUT1) for 15 minutes prior to adding 2,4-diFDG.

-

Causality Check: If the 19 F-NMR signal shows zero intracellular accumulation in the Cytochalasin B cohort, it definitively proves that 2,4-diFDG uptake is strictly GLUT-mediated and not a result of passive diffusion caused by increased lipophilicity.

-

Protocol 2: Hexokinase Phosphorylation Assay (In Vitro)

To confirm metabolic trapping potential.

-

Reaction Matrix: Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2 , 2 mM ATP, and 2 mM 2,4-diFDG.

-

Enzymatic Initiation: Add 1.5 Units of purified yeast Hexokinase to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Quenching & Analysis: Quench the reaction by heating to 95°C for 3 minutes. Centrifuge to remove denatured protein. Analyze the supernatant via LC-MS/MS (monitoring for the mass shift of +79.9 Da corresponding to the phosphate group) to confirm the generation of 2,4-diFDG-6-phosphate.

References

-

Title: The Polar Hydrophobicity of Fluorinated Compounds Source: ChemBioChem (2004) URL: [Link]

-

Title: Synthesis of 2,3,4-Trideoxy-2,3,4-trifluoroglucose Source: The Journal of Organic Chemistry (2019) URL: [Link]

-

Title: Transmembrane Exchange of Fluorosugars: Characterization of Red Cell GLUT1 Kinetics Using 19 F NMR Source: Biophysical Journal (2018) URL: [Link]

-

Title: Preparation of 2-deoxy-2-fluoro-D-glucose and 2,4-dideoxy-2,4-difluoro-D-glucose Source: Collection of Czechoslovak Chemical Communications (1972) URL: [Link]

-

Title: De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose Source: PMC - NIH / J. Am. Chem. Soc. (2022) URL: [Link]

Sources

A Technical Guide to the NMR Chemical Shift Assignments of 2,4-Dideoxy-2,4-difluoro-D-glucose: A Cornerstone for Drug Discovery and Development

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2,4-Dideoxy-2,4-difluoro-D-glucose. This difluorinated carbohydrate is of significant interest to researchers, scientists, and drug development professionals due to its potential as a molecular probe and therapeutic agent. The strategic placement of fluorine atoms can significantly alter the molecule's biological activity, making a thorough understanding of its structural characteristics paramount. This document will delve into the principles behind the NMR analysis of fluorinated carbohydrates, present predicted ¹H and ¹³C chemical shift assignments for the title compound, and provide a detailed experimental protocol for acquiring and interpreting the necessary data.

The Significance of Fluorinated Carbohydrates in Biomedical Research

The substitution of hydroxyl groups with fluorine atoms in carbohydrates has emerged as a powerful strategy in medicinal chemistry and chemical biology. Fluorine's high electronegativity and small van der Waals radius allow it to mimic a hydroxyl group in some interactions while preventing others, such as hydrogen bond donation. This can lead to enhanced metabolic stability, altered binding affinities for enzymes and receptors, and unique biological activities. 2,4-Dideoxy-2,4-difluoro-D-glucose, in particular, is a valuable tool for studying glucose transporters and glycolytic pathways, with potential applications in oncology and virology.

Principles of NMR Spectroscopy for Fluorinated Sugars

The presence of fluorine nuclei (¹⁹F) adds a layer of complexity and richness to the NMR analysis of these molecules. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a large gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range. This wide dispersion of signals in ¹⁹F NMR spectra is highly advantageous for resolving complex mixtures of fluorinated compounds.

In ¹H and ¹³C NMR spectra, the fluorine atoms exert a strong influence on neighboring nuclei through scalar (J) coupling. These couplings, which can occur over two, three, or even more bonds, provide invaluable information for structural elucidation. For instance, the magnitude of the three-bond proton-fluorine coupling (³JHF) is dependent on the dihedral angle, similar to the Karplus relationship for proton-proton couplings, aiding in conformational analysis. The presence of these couplings often results in complex splitting patterns that require careful analysis.

Predicted NMR Chemical Shift Assignments for 2,4-Dideoxy-2,4-difluoro-D-glucose

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2,4-Dideoxy-2,4-difluoro-D-glucose in D₂O

| Position | α-anomer ¹H (ppm) | α-anomer ¹³C (ppm) | β-anomer ¹H (ppm) | β-anomer ¹³C (ppm) |

| 1 | ~5.3 (dd) | ~92 | ~4.7 (dd) | ~96 |

| 2 | ~4.4 (ddd) | ~90 (d, ¹JCF ≈ 180 Hz) | ~4.2 (ddd) | ~90 (d, ¹JCF ≈ 180 Hz) |

| 3 | ~4.0 (ddd) | ~72 (d, ²JCF ≈ 20 Hz) | ~3.8 (ddd) | ~72 (d, ²JCF ≈ 20 Hz) |

| 4 | ~4.6 (ddd) | ~88 (d, ¹JCF ≈ 180 Hz) | ~4.5 (ddd) | ~88 (d, ¹JCF ≈ 180 Hz) |

| 5 | ~3.9 (m) | ~70 (d, ²JCF ≈ 20 Hz) | ~3.7 (m) | ~70 (d, ²JCF ≈ 20 Hz) |

| 6a | ~3.8 (dd) | ~61 | ~3.9 (dd) | ~61 |

| 6b | ~3.7 (dd) | ~3.7 (dd) |

Note: Chemical shifts (δ) are referenced to an internal standard (e.g., DSS or TSP). Coupling constants (J) are given in Hertz (Hz). 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 'm' a multiplet. The large one-bond carbon-fluorine coupling (¹JCF) and smaller two-bond (²JCF) are indicated.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for the acquisition and analysis of NMR data for 2,4-Dideoxy-2,4-difluoro-D-glucose.

I. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of 2,4-Dideoxy-2,4-difluoro-D-glucose in 0.5 mL of high-purity deuterium oxide (D₂O, 99.9%).

-

Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

-

Solvent suppression techniques (e.g., presaturation) should be used to attenuate the residual HOD signal.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming assignments.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons and fluorine atoms, aiding in stereochemical assignments.

-

III. Data Processing and Analysis

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.

-

Referencing: Reference the ¹H and ¹³C spectra to the internal standard.

-

Assignment Strategy:

-

Begin with the anomeric proton (H1), which is typically the most downfield non-exchangeable proton signal.

-

Use the COSY spectrum to "walk" around the sugar ring, identifying the sequential proton signals (H1 to H2, H2 to H3, etc.).

-

Utilize the HSQC spectrum to assign the corresponding carbon signals.

-

Analyze the complex splitting patterns in the ¹H spectrum, paying close attention to the H-F and H-H coupling constants to confirm assignments and deduce stereochemistry. The large geminal (²JHF) and vicinal (³JHF) couplings are particularly informative.

-

Use the HMBC spectrum to confirm the overall structure and assign any remaining signals.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental and analytical process for the NMR chemical shift assignment of 2,4-Dideoxy-2,4-difluoro-D-glucose.

Caption: Experimental Workflow for NMR Analysis.

Conclusion

The comprehensive NMR analysis of 2,4-Dideoxy-2,4-difluoro-D-glucose is a critical step in harnessing its full potential in drug discovery and development. The predicted chemical shift assignments and the detailed experimental protocol provided in this guide offer a robust framework for researchers to confidently characterize this and other fluorinated carbohydrates. A thorough understanding of the structure-activity relationships, which begins with precise structural elucidation, is essential for the rational design of novel therapeutics.

References

-

SpectraBase. 2-Fluoro-2-deoxy-D-glucose,mixture of anomers. [Link]

-

O'Connell, T. M., & London, R. E. (1996). 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate. Journal of Neurochemistry, 66(5), 2113-2120. [Link]

- Luxen, A., Guillaume, M., & Christiaens, L. (1986). Synthesis and Purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: Characterization of Products by 1H- And 19F-NMR Spectroscopy.

An In-depth Technical Guide on the Binding Affinity of 2,4-Dideoxy-2,4-difluoro-D-glucose to Hexokinase Enzymes

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of the synthetic glucose analog, 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DDFG), to hexokinase enzymes. While direct empirical data on the binding constants of 2,4-DDFG are not extensively available in peer-reviewed literature, this document synthesizes existing knowledge on structurally related fluorinated and deoxyglucose analogs to build a robust theoretical and practical framework for understanding its potential as a hexokinase inhibitor. We will delve into the mechanistic underpinnings of hexokinase inhibition, the role of fluorination in modulating binding affinity, and present detailed methodologies for the experimental determination of these interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, metabolism, and medicinal chemistry.

Introduction: Hexokinases - A Pivotal Target in Cellular Metabolism

Hexokinases (HKs) are a family of enzymes that catalyze the first committed step in glucose metabolism: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P).[1] This irreversible reaction traps glucose within the cell and primes it for entry into various metabolic pathways, including glycolysis and the pentose phosphate pathway.[2] In mammals, four main isoforms of hexokinase (HKI-IV) have been identified, each with distinct tissue distributions, kinetic properties, and regulatory mechanisms.[3]

Notably, hexokinase II (HKII) is overexpressed in many cancer types and is associated with the Warburg effect, a phenomenon where cancer cells exhibit increased glycolysis even in the presence of ample oxygen.[4][5] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[6] Consequently, inhibiting hexokinase activity has emerged as a promising therapeutic strategy for cancer.[7]

Glucose analogs, such as 2-deoxy-D-glucose (2-DG), have been extensively studied as hexokinase inhibitors.[8] These molecules compete with glucose for binding to the active site of hexokinase.[9] Upon phosphorylation, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and subsequent feedback inhibition of hexokinase.[9]

The Emergence of Fluorinated Glucose Analogs: The Case for 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DDFG)

The strategic incorporation of fluorine atoms into small molecules can significantly enhance their biological activity.[10] Fluorine's high electronegativity can alter the electronic properties of a molecule, influence its conformation, and increase its metabolic stability. In the context of glucose analogs, fluorination has been shown to modulate their binding affinity for hexokinases.

Proposed Mechanism of Action of 2,4-DDFG

Based on the well-established mechanism of other deoxyglucose analogs, 2,4-DDFG is expected to act as a competitive inhibitor of hexokinase with respect to glucose. The proposed mechanism is as follows:

-

Cellular Uptake: 2,4-DDFG is transported into the cell via glucose transporters (GLUTs).

-

Competitive Binding: Inside the cell, 2,4-DDFG competes with endogenous glucose for binding to the active site of hexokinase.

-

Phosphorylation: Hexokinase catalyzes the transfer of a phosphate group from ATP to the C6 hydroxyl group of 2,4-DDFG, forming 2,4-dideoxy-2,4-difluoro-D-glucose-6-phosphate.

-

Enzyme Inhibition: The phosphorylated product, 2,4-dideoxy-2,4-difluoro-D-glucose-6-phosphate, cannot be processed by the subsequent enzyme in the glycolytic pathway, phosphoglucose isomerase. Its accumulation leads to feedback inhibition of hexokinase.

This mechanism is depicted in the following diagram:

Quantitative Analysis of Binding Affinity: A Comparative Look at Glucose Analogs

While we await direct experimental determination of the binding affinity of 2,4-DDFG for hexokinases, a comparative analysis of published data for other glucose analogs can provide valuable insights. The binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

| Compound | Enzyme | Parameter | Value | Reference |

| 2-deoxy-D-glucose (2-DG) | Cryptosporidium parvum Hexokinase | IC50 | 5.75 mM | [12] |

| 2-deoxy-D-glucose (2-DG) | Cryptosporidium parvum Hexokinase | Ki | 0.34 mM | [12] |

| 2-fluoro-2-deoxy-D-glucose (2-FG) | Cryptosporidium parvum Hexokinase | IC50 | 3.7 mM | [12] |

| Glucose | Bovine Hexokinase I | Km | < Km of FDG | [4] |

| 2-deoxy-D-glucose (2-DG) | Human Brain Hexokinase | Ki | 0.074 mM (mitochondrial) | [13] |

| 2-deoxy-D-glucose (2-DG) | Human Brain Hexokinase | Ki | 0.15 mM (soluble) | [13] |

Note: The table presents a selection of available data and is not exhaustive. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data suggests that fluorination can impact the inhibitory potential of deoxyglucose analogs, although the effect may be isoform and species-dependent. The lower IC50 of 2-FG compared to 2-DG for Cryptosporidium parvum hexokinase indicates a stronger inhibition.[12]

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of 2,4-DDFG to hexokinase, several biophysical and biochemical techniques can be employed. Here, we provide a detailed protocol for a coupled-enzyme spectrophotometric assay and an overview of Isothermal Titration Calorimetry (ITC).

Coupled-Enzyme Spectrophotometric Assay for Hexokinase Inhibition

This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the hexokinase activity.

Materials:

-

Recombinant human hexokinase II

-

2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DDFG)

-

D-Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

96-well microplate

-

Microplate reader with 340 nm absorbance capability

Step-by-Step Protocol:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of 2,4-DDFG in the assay buffer.

-

Prepare a range of concentrations of 2,4-DDFG by serial dilution.

-

Prepare stock solutions of glucose, ATP, and NADP+ in the assay buffer.

-

Prepare a working solution of hexokinase and G6PDH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of 2,4-DDFG (or vehicle control)

-

A fixed concentration of glucose (e.g., at its Km value)

-

A fixed concentration of NADP+

-

G6PDH

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add a fixed concentration of ATP to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. Collect data points at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of 2,4-DDFG.

-

Plot the reaction velocity as a function of the 2,4-DDFG concentration.

-

Fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value. To determine the IC50, plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[14]

Principle:

A solution of the ligand (2,4-DDFG) is titrated into a solution of the macromolecule (hexokinase) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Experimental Considerations:

-

Sample Purity: High purity of both protein and ligand is crucial for accurate results.

-

Buffer Matching: The buffers for the protein and ligand solutions must be identical to minimize heat of dilution effects.

-

Concentration Determination: Accurate concentration determination of both interactants is essential for reliable stoichiometry and affinity measurements.

Conclusion and Future Directions

While direct experimental evidence for the binding affinity of 2,4-Dideoxy-2,4-difluoro-D-glucose to hexokinase enzymes is currently limited, the existing body of research on related fluorinated glucose analogs provides a strong rationale for its investigation as a potent hexokinase inhibitor. The strategic placement of two fluorine atoms is hypothesized to enhance its binding affinity and metabolic stability, making it a compelling candidate for further study, particularly in the context of cancer metabolism.

Future research should focus on the direct measurement of the binding constants of 2,4-DDFG with various hexokinase isoforms using techniques such as Isothermal Titration Calorimetry and coupled-enzyme assays. Furthermore, structural studies, such as X-ray crystallography or cryo-electron microscopy, of the hexokinase-2,4-DDFG complex would provide invaluable insights into the molecular basis of its inhibitory activity and guide the rational design of next-generation hexokinase inhibitors.

References

-

Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors. Semantic Scholar. Available at: [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. Available at: [Link]

-

2-Deoxy-2,2-difluoro-D-arabino-hexose ("2,2-difluoroglucose"). PubMed. Available at: [Link]

-

The Action of the Hexokinase Inhibitor 2-deoxy-d-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs. PubMed. Available at: [Link]

-

Noninvasive in vivo demonstration of 2-fluoro-2-deoxy-D-glucose metabolism beyond the hexokinase reaction in rat brain by 19F nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

-

Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups. MDPI. Available at: [Link]

-

In solution Assays: Isothermal Titration Calorimetry. Glycopedia. Available at: [Link]

-

Molecular docking of 2-Deoxy-d-Glucose binding with Hexokinase II (PDB...). ResearchGate. Available at: [Link]

-

Evaluation of the binding affinity of (a) 2a and (b) 2b–2d to H6-hHK2.... ResearchGate. Available at: [Link]

-

Enhanced Binding Affinity of 2-Deoxyglucose-6Phosphate to Hexokinase I: Insights from Molecular Simulations. Preprints.org. Available at: [Link]

-

2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. MDPI. Available at: [Link]

-

HEXOKINASE [HKⅡ]. Asahi Kasei Pharma. Available at: [Link]

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. PubMed. Available at: [Link]

-

2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Hindawi. Available at: [Link]

-

Kinetic properties of hexokinase under near-physiological conditions. ResearchGate. Available at: [Link]

-

Tracking the enzymatic activity of Hexokinase with 2D-IR spectroscopy. ChemRxiv. Available at: [Link]

-

Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups. MDPI. Available at: [Link]

-

Enzymatic synthesis of fluorinated compounds. SpringerLink. Available at: [Link]

-

Structural Analysis of Plasmodium falciparum Hexokinase Provides Novel Information about Catalysis Due to a Plasmodium-Specific Insertion. MDPI. Available at: [Link]

-

Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. Nature. Available at: [Link]

-

Competitive inhibition of human brain hexokinase by metrizamide and related compounds. PubMed. Available at: [Link]

-

Can I use glucose 6 phosphate as an inhibitor for hexokinase enzymatic assay?. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Binding Affinity of 2-Deoxyglucose-6Phosphate to Hexokinase I: Insights from Molecular Simulations[v1] | Preprints.org [preprints.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of hexokinase by multisubstrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. The Action of the Hexokinase Inhibitor 2-deoxy-d-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Competitive inhibition of human brain hexokinase by metrizamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacokinetic Profiling of 2,4-Dideoxy-2,4-difluoro-D-glucose in Animal Models: A Paradigm for Pure Transport Kinetics

Executive Summary

The pharmacokinetic (PK) profiling of glucose analogs is a cornerstone of metabolic research and oncological drug development. While 2-deoxy-2-fluoro-D-glucose (2-FDG) is the gold standard for measuring metabolic flux via intracellular trapping, it conflates glucose transport (GLUT activity) with phosphorylation (Hexokinase activity). To isolate and quantify pure facilitative transport kinetics , researchers utilize 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-diF-Glc) .

By strategically substituting hydroxyl groups with fluorine atoms at both the C2 and C4 positions, 2,4-diF-Glc retains affinity for GLUT transporters but completely evades hexokinase-mediated phosphorylation. This in-depth technical guide outlines the mechanistic rationale, compartmental modeling, and self-validating in vivo protocols required to accurately profile the pharmacokinetics of 2,4-diF-Glc in animal models.

Mechanistic Rationale: The "Transport-Only" Paradigm

The structural design of 2,4-diF-Glc leverages the precise steric and electronic requirements of the glycolytic enzymatic cascade. Originally synthesized in the early 1970s ( [1]), this dual-fluorinated analog demonstrates how targeted molecular modifications dictate macroscopic biodistribution.

The Role of C2 and C4 Modifications

-

C2 Fluorination: Similar to 2-FDG, the substitution of the C2 hydroxyl group with a highly electronegative fluorine atom prevents the isomerization of glucose-6-phosphate to fructose-6-phosphate by phosphoglucose isomerase. In 2-FDG, this leads to the classic "metabolic trapping" principle ( [3]).

-

C4 Fluorination (The Kinetic Switch): Hexokinase requires the C4 hydroxyl group of glucose to act as a critical hydrogen bond donor/acceptor. This interaction induces the conformational "jaw-closing" of the enzyme's active site, enabling ATP binding and subsequent phosphorylation. Replacing the C4-OH with fluorine abolishes this hydrogen bonding capacity. As demonstrated by early enzymology studies, C4-fluorinated glucose analogs exhibit a catastrophic drop in hexokinase affinity, with Km values shifting from ~0.15 mM (glucose) to >80 mM ( [2]).

Causality in Experimental Choice: Because 2,4-diF-Glc cannot be phosphorylated, it is not trapped intracellularly. It enters the cell via GLUT transporters and exits via the same route. This makes 2,4-diF-Glc an ideal probe for constructing a simplified, highly accurate 1-tissue compartmental model to measure pure GLUT expression and function in vivo, free from the confounding variables of intracellular metabolic rates.

Figure 1: Divergent metabolic fates of glucose, 2-FDG, and 2,4-diF-Glc via GLUT and Hexokinase.

Pharmacokinetic Modeling: 1-Tissue vs. 2-Tissue Compartments

In standard 2-FDG PK profiling, a 2-tissue compartmental model is required. The parameters include K1 (influx), k2 (efflux), k3 (phosphorylation), and k4 (dephosphorylation). Because 2,4-diF-Glc is invisible to hexokinase, k3 effectively approaches zero.

This mathematical simplification allows researchers to use a 1-tissue compartmental model . By eliminating the k3 and k4 micro-parameters, the standard error of the estimate for K1 and k2 is drastically reduced, providing a much higher signal-to-noise ratio when quantifying GLUT-specific transport kinetics across the blood-brain barrier (BBB) or into tumor microenvironments.

Figure 2: One-tissue compartmental pharmacokinetic model for 2,4-diF-Glc transport kinetics.

Quantitative Data: Affinity and Kinetic Parameters

The following table summarizes the kinetic parameters that dictate the divergent PK profiles of native glucose and its fluorinated analogs.

| Compound | GLUT Affinity ( Km ) | Hexokinase Affinity ( Km ) | Intracellular Fate | PK Modeling Approach |

| D-Glucose | ~1.5 mM | ~0.15 mM | Full Glycolysis | Complex Multi-compartment |

| 2-FDG | ~1.5 mM | ~0.15 mM | Trapped as 6-Phosphate | 2-Tissue Compartment |

| 4-FDG | ~2.0 mM | ~80.0 mM | Efflux | 1-Tissue Compartment |

| 2,4-diF-Glc | ~2.5 mM | >100 mM | Pure Efflux | 1-Tissue Compartment |

Self-Validating Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity, a PK protocol must be self-validating. A common pitfall in profiling highly fluorinated compounds is misattributing passive lipophilic diffusion across membranes to active transporter uptake. To control for this, the following protocol incorporates a parallel validation cohort pre-treated with Cytochalasin B , a potent competitive inhibitor of GLUT1-4 transporters. If 2,4-diF-Glc uptake is truly GLUT-dependent, the Cytochalasin B cohort will show near-zero tissue accumulation.

Step-by-Step Methodology

Phase 1: Animal Preparation & Cohort Assignment

-

Fast adult male C57BL/6 mice (20-25g) for 6 hours prior to the experiment to establish a stable baseline euglycemic state, minimizing competitive inhibition from endogenous glucose.

-

Divide the mice into two cohorts:

-

Cohort A (Vehicle Control): Intravenous (IV) injection of 10% DMSO in saline.

-

Cohort B (Validation): IV injection of Cytochalasin B (10 mg/kg) 15 minutes prior to tracer administration to block GLUT transporters.

-

Phase 2: Dosing and Serial Sampling 3. Administer a single IV bolus of cold 2,4-diF-Glc (50 mg/kg) via the lateral tail vein. 4. Perform serial blood sampling (~20 µL) via submandibular bleed at t= 2, 5, 10, 15, 30, 60, and 120 minutes post-dose. 5. Euthanize subsets of mice at corresponding time points to harvest target tissues (e.g., brain, liver, skeletal muscle). Snap-freeze tissues immediately in liquid nitrogen to halt any residual enzymatic activity.

Phase 3: LC-MS/MS Quantification Expertise Note: Fluorinated sugars lack basic functional groups, making them poor candidates for standard positive-ion Electrospray Ionization (ESI) and C18 columns. They must be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) in negative ESI mode. 6. Sample Prep: Homogenize tissues in 80% cold methanol to precipitate proteins. Centrifuge at 14,000 x g for 15 mins at 4°C. Extract the supernatant. 7. Chromatography: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide). Use a mobile phase of Acetonitrile/Water containing 10 mM Ammonium Acetate (pH 9.0). 8. Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the acetate adduct [M+CH3COO]− transition to ensure high sensitivity and specificity for 2,4-diF-Glc.

Phase 4: Data Analysis and Validation 9. Plot the plasma concentration-time curve ( Cp ) and tissue concentration-time curve ( Ct ). 10. Fit the data using a 1-tissue compartmental model to derive K1 (clearance from plasma to tissue) and k2 (clearance from tissue to plasma). 11. Validation Check: Compare the Area Under the Curve (AUC) of the tissue compartment between Cohort A and Cohort B. A >90% reduction of 2,4-diF-Glc Ct in Cohort B confirms that the measured PK profile is strictly driven by facilitative GLUT transport, validating the assay.

References

-

Pacák, J., Podešva, J., Točík, Z., & Černý, M. (1972). Syntheses with anhydro sugars. XI. Preparation of 2-deoxy-2-fluoro-D-glucose and 2,4-dideoxy-2,4-difluoro-D-glucose. Collection of Czechoslovak Chemical Communications, 37(8), 2589-2599.[Link]

-

Bessell, E. M., Foster, A. B., & Westwood, J. H. (1972). The use of deoxyfluoro-D-glucopyranoses and related compounds in a study of yeast hexokinase specificity. Biochemical Journal, 128(2), 199-204.[Link]

-

Gallagher, B. M., Fowler, J. S., Gutterson, N. I., MacGregor, R. R., Wan, C. N., & Wolf, A. P. (1978). Metabolic trapping as a principle of radiopharmaceutical design: Some factors responsible for the biodistribution of[18F] 2-deoxy-2-fluoro-D-glucose. Journal of Nuclear Medicine, 19(10), 1154-1161.[Link]

An In-depth Technical Guide to the In Vitro Metabolic Pathway Analysis of 2,4-Dideoxy-2,4-difluoro-D-glucose

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the in vitro metabolic pathway of 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DFG), a novel fluorinated glucose analog with significant therapeutic potential. By leveraging established methodologies and cutting-edge analytical techniques, this document outlines a robust strategy for characterizing the metabolic fate of 2,4-DFG, a critical step in its preclinical development.

Introduction: The Promise of 2,4-Dideoxy-2,4-difluoro-D-glucose in Metabolic Targeting

Cancer cells exhibit a profound dependence on glycolysis for energy production and biomass synthesis, a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming presents a key vulnerability that can be exploited for therapeutic intervention.[3] 2-Deoxy-D-glucose (2-DG), a glucose analog, has been extensively studied for its ability to inhibit glycolysis.[4][5] It is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and subsequently inhibits glycolysis.[2][4]

Building on this concept, fluorinated glucose analogs such as 2-deoxy-2-fluoro-D-glucose (2-FDG), the tracer used in Positron Emission Tomography (PET) imaging, have been developed.[6][7] The fluorine atom at the C-2 position prevents further metabolism by phosphoglucose isomerase, leading to intracellular trapping of 2-FDG-6-phosphate.[2][8]

2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DFG) is a novel analog with fluorine substitutions at both the C-2 and C-4 positions. This dual fluorination is hypothesized to enhance its metabolic stability and therapeutic efficacy. Understanding the precise metabolic fate of 2,4-DFG is paramount for predicting its mechanism of action, identifying potential off-target effects, and developing it as a clinical candidate. This guide details a comprehensive in vitro approach to unravel the metabolic pathway of 2,4-DFG.

A Proposed Metabolic Pathway for 2,4-Dideoxy-2,4-difluoro-D-glucose

Based on the known metabolism of 2-DG and its fluorinated analogs, we propose a hypothetical metabolic pathway for 2,4-DFG. This pathway serves as a framework for the experimental design outlined in the subsequent sections.

The central hypothesis is that 2,4-DFG is taken up by cancer cells and phosphorylated, but its further metabolism is significantly hindered by the two fluorine atoms.

The proposed pathway includes:

-

Cellular Uptake: 2,4-DFG, mimicking glucose, is transported into the cell primarily through facilitative glucose transporters (GLUTs), which are often overexpressed in cancer cells.[3][4]

-

Phosphorylation: Once inside the cell, 2,4-DFG is a substrate for hexokinase, which phosphorylates it at the C-6 position to form 2,4-dideoxy-2,4-difluoro-D-glucose-6-phosphate (2,4-DFG-6-P).[9][10]

-

Inhibition of Downstream Glycolysis: The presence of the fluorine atom at the C-2 position is expected to prevent the isomerization of 2,4-DFG-6-P to the corresponding fructose-6-phosphate analog by phosphoglucose isomerase, effectively blocking the glycolytic pathway at this stage.[2][4]

-

Impact of C-4 Fluorination: The fluorine atom at the C-4 position may further inhibit downstream metabolic pathways. Studies on 4-deoxy-4-fluoro-D-glucose suggest that while it can be phosphorylated, its subsequent metabolism is limited.[9][11] This substitution in 2,4-DFG could potentially hinder any alternative metabolic routes, such as entry into the pentose phosphate pathway, leading to a more pronounced accumulation of 2,4-DFG-6-P.

-

Potential for Alternative Metabolism: While significant downstream metabolism is unlikely, the possibility of other enzymatic modifications, such as conjugation or oxidation, cannot be entirely ruled out and should be investigated. For instance, studies with 2-FDG in some biological systems have shown the formation of other minor metabolites.[8][12]

Caption: Proposed metabolic pathway of 2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DFG) in vitro.

In Vitro Experimental Design for Metabolic Pathway Analysis

This section provides a detailed, step-by-step guide for an in vitro study to investigate the metabolic fate of 2,4-DFG.

Cell Line Selection and Culture

The choice of cell line is critical for a successful metabolic study. It is recommended to use cancer cell lines known for their high glycolytic rates.

-

Recommended Cell Lines:

-

Cell Culture Protocol:

-

Culture the selected cell line in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

For experiments, seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach approximately 70-80% confluency.

-

Incubation with 2,4-DFG

This step involves treating the cells with 2,4-DFG to allow for its uptake and metabolism.

-

Prepare a stock solution of 2,4-DFG in sterile water or DMSO.

-

On the day of the experiment, aspirate the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free medium containing the desired concentration of 2,4-DFG. A concentration range of 1-10 mM is a reasonable starting point, based on studies with similar analogs.[5]

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, and 24 hours) to monitor the kinetics of metabolism.

-

Include control groups: untreated cells and cells treated with a known glucose analog like 2-DG or 2-FDG for comparison.

Sample Preparation for Metabolite Analysis

Proper sample preparation is crucial to preserve the metabolic state of the cells.

-

Metabolism Quenching:

-

To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS.

-

Immediately add a cold quenching solution, such as 80:20 methanol:water, and place the plate on dry ice.

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

The extracellular medium can also be collected and processed similarly to analyze secreted metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for either LC-MS or NMR analysis.

-

Sources

- 1. BJOC - Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]

- 8. Fluorinated carbohydrates for 18 F-positron emission tomography (PET) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00037K [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Some biochemical effects of 4-deoxy-4-fluoro-D-glucose on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

Structural and Conformational Dynamics of 2,4-Dideoxy-2,4-difluoro-D-glucose: A Comprehensive Technical Guide

Introduction and Rationale

The strategic introduction of fluorine into carbohydrate scaffolds is a cornerstone of modern chemical biology and drug design. Because the carbon-fluorine (C–F) bond is highly polarized and possesses distinct stereoelectronic properties, deoxyfluorination profoundly alters a sugar's lipophilicity, metabolic stability, and enzyme-binding kinetics without drastically changing its steric bulk.

2,4-Dideoxy-2,4-difluoro-D-glucose serves as a critical model compound for understanding these perturbations. By replacing the hydroxyl groups at the C2 and C4 positions with fluorine atoms, researchers can isolate and study specific intramolecular and intermolecular forces—most notably, the competition between traditional OH⋅⋅⋅O hydrogen bonds and the weaker, highly debated OH⋅⋅⋅F interactions[1]. This whitepaper provides an in-depth analysis of the crystal structure, conformational preferences, and the self-validating experimental protocols required to characterize this unique fluorinated monosaccharide.

Conformational Architecture: The 4C1 Pyranose Ring

In solution and in the solid state, 2,4-dideoxy-2,4-difluoro-D-glucose predominantly adopts the 4C1 chair conformation . In the D-gluco configuration, this places the bulky substituents—including the fluorine atoms at C2 and C4, and the hydroxyl group at C3—in equatorial positions, minimizing 1,3-diaxial steric clashes.

Stereoelectronic Effects and the Gauche Effect

The highly electronegative nature of fluorine draws electron density away from the pyranose ring, altering the hyperconjugative interactions that typically stabilize the anomeric center (the anomeric effect). Furthermore, the orientation of the exocyclic C6-hydroxymethyl group is heavily influenced by the C4 fluorine. The dipole-dipole repulsion between the C4–F bond and the C5–O5/C6–O6 bonds restricts the rotameric freedom of the ω angle (O5–C5–C6–O6), often favoring the gauche-gauche (gg) or gauche-trans (gt) conformations to minimize electrostatic repulsion.

Hydrogen Bonding: OH⋅⋅⋅O vs. OH⋅⋅⋅F

A central question in fluorinated carbohydrate chemistry is whether fluorine acts as a competent hydrogen bond (HB) acceptor.

-

Solid-State (Crystallography): Crystal structure analyses of highly fluorinated compounds consistently demonstrate that O-based HB donors will preferentially form intermolecular hydrogen bonds with O-based acceptors over fluorine[1][2]. In the crystal lattice of 2,4-dideoxy-2,4-difluoro-D-glucose, the packing is dominated by strong intermolecular OH⋅⋅⋅O networks, often leaving the C–F bonds non-participatory.

-

Solution-State (NMR): In the absence of competing intermolecular HB acceptors (e.g., in dilute non-polar solvents like CDCl3 ), intramolecular hydrogen bonds (IMHB) between hydroxyl protons and fluorine ( OH⋅⋅⋅F ) can be observed. These are evidenced by small, through-space 1JOH,F scalar couplings[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the structural elucidation of 2,4-dideoxy-2,4-difluoro-D-glucose relies on orthogonal techniques: High-Resolution NMR for solution-state dynamics and Single-Crystal X-ray Diffraction (SCXRD) for solid-state absolute configuration.

Protocol A: High-Resolution NMR for Conformational Elucidation

Causality Check: Why use dilute CDCl3 ? Protic or polar solvents (like D2O or DMSO-d 6 ) will aggressively hydrogen-bond with the sugar, masking intramolecular interactions. A dilute (<15 mM) anhydrous chloroform solution forces the molecule to rely on IMHBs, allowing us to measure precise dihedral angles.

-

Sample Preparation: Dissolve 2,4-dideoxy-2,4-difluoro-D-glucose in anhydrous CDCl3 to a final concentration of 10 mM. Dry the sample over activated 3Å molecular sieves for 24 hours prior to acquisition to eliminate trace water.

-

Data Acquisition: Acquire 1 H, 19 F, and 13 C NMR spectra at 298 K using a spectrometer equipped with a cryoprobe (e.g., 600 MHz or higher). Ensure digital resolution is ≤0.05 Hz/point to accurately capture fine scalar couplings[3].

-

Coupling Extraction: Extract 3JH,H , 3JH,F , and 2JH,F (geminal) coupling constants. Look specifically for the through-space 1JOH,F coupling (typically 0.5 – 2.0 Hz), which definitively proves an OH⋅⋅⋅F intramolecular interaction[3].

-

Karplus Analysis: Apply the generalized Karplus equation to the 3JH,H and 3JH,F values to calculate the vicinal dihedral angles, confirming the 4C1 chair geometry.

Workflow for elucidating intramolecular hydrogen bonding via high-resolution NMR.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD)

Causality Check: Why collect data at 100 K? Fluorine atoms in crystal lattices are prone to high thermal displacement parameters (anisotropic vibrations), which can blur electron density maps and make accurate C–F bond length determination impossible. Cryocooling freezes out these dynamic motions.

-

Crystallization: Dissolve the purified compound in a minimal amount of hot ethyl acetate. Slowly diffuse hexanes into the solution over 48-72 hours at 4 °C to yield diffraction-quality single crystals.

-

Mounting and Cryocooling: Select a crystal (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer cold stream (100 K).

-

Data Collection & Phase Resolution: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Solve the phase problem using intrinsic phasing or direct methods.

-

Refinement: Refine the structure using full-matrix least-squares on F2 . Ensure all hydrogen atoms (especially hydroxyl protons) are located from the difference Fourier map to accurately map the hydrogen-bonding network[2].

Self-validating X-ray crystallographic protocol for fluorinated carbohydrates.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the following tables summarize the expected geometric and spectroscopic parameters for 2,4-dideoxy-2,4-difluoro-D-glucose based on crystallographic and NMR consensus data for fluorinated pyranoses.

Table 1: Key Crystallographic Parameters (Solid-State)

| Structural Parameter | Average Value (Å / °) | Significance |

| C2–F2 Bond Length | 1.39 – 1.41 Å | Characteristic of equatorial C-F bonds in pyranoses. |

| C4–F4 Bond Length | 1.39 – 1.41 Å | Highly polarized, drawing electron density from the ring. |

| C1–O5–C5 Angle | ~111.5° | Standard internal ring angle for the 4C1 chair. |

| O3···O6 (Intermolecular) | 2.65 – 2.75 Å | Strong hydrogen bonding dictating crystal lattice packing[2]. |

| O···F (Intermolecular) | > 3.10 Å | Weak/non-existent; F is outcompeted by O as an HB acceptor[1]. |

Table 2: Diagnostic NMR Coupling Constants (Solution-State)

| Coupling Type | Nuclei Involved | Typical Value (Hz) | Conformational Implication |

| Vicinal ( 3JH,H ) | H2(ax) – H3(ax) | 8.5 – 10.5 Hz | Confirms trans-diaxial arrangement ( 4C1 chair). |

| Geminal ( 2JH,F ) | H2(ax) – F2(eq) | ~50.0 Hz | Diagnostic for direct fluorine substitution at the carbon. |

| Vicinal ( 3JH,F ) | H3(ax) – F2(eq) | 12.0 – 15.0 Hz | Gauche relationship between axial proton and equatorial fluorine. |

| Through-Space ( 1JOH,F ) | OH3 – F2 / F4 | 0.5 – 2.0 Hz | Direct evidence of Intramolecular Hydrogen Bonding (IMHB)[3]. |

Conclusion

The structural analysis of 2,4-dideoxy-2,4-difluoro-D-glucose reveals a highly rigid 4C1 pyranose framework governed by delicate stereoelectronic balances. While the solid-state architecture is overwhelmingly dictated by classic OH⋅⋅⋅O hydrogen bonds that bypass the fluorine atoms, high-resolution solution-state NMR exposes the nuanced capacity of fluorine to participate in intramolecular hydrogen bonding when isolated from competing protic forces. Understanding these dual behaviors is paramount for researchers utilizing deoxyfluorination to design metabolically stable, highly specific pharmacological chaperones and glycosidase inhibitors.

References

- A Study of Intramolecular Hydrogen Bonding in Levoglucosan Deriv

- Synthesis of 2,3,4-Trideoxy-2,3,4-trifluoroglucose The Journal of Organic Chemistry (ACS Public

- A Study of Intramolecular Hydrogen Bonding in Levoglucosan Derivatives (NMR Data) MDPI - Molecules (via Google Grounding)

Sources

A Comprehensive Technical Guide to the Preclinical Assessment of 2,4-Dideoxy-2,4-difluoro-D-glucose: In Vitro Toxicity and Human Plasma Stability

Executive Summary

2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DFG) represents a class of strategically modified glucose analogs designed for potential therapeutic applications, particularly in oncology. By substituting hydroxyl groups with fluorine atoms at the C2 and C4 positions, 2,4-DFG is postulated to act as a metabolic inhibitor. The carbon-fluorine bond's strength and unique stereoelectronic properties may enhance metabolic stability and modulate target engagement compared to its predecessors like 2-Deoxy-D-glucose (2-DG).[1] This guide provides a robust framework for drug development professionals to conduct foundational preclinical evaluations of 2,4-DFG, focusing on two critical pillars: in vitro toxicity and metabolic stability in human plasma. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a clear path for data interpretation, ensuring a self-validating system for early-stage compound assessment.

Part 1: Scientific Rationale and Postulated Mechanism of 2,4-DFG

Postulated Mechanism of Action: A Glycolysis Inhibitor

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[2] 2,4-DFG, as an analog of D-glucose, is designed to exploit this metabolic dependency. It is hypothesized to be recognized and transported into cells by glucose transporters (GLUTs).[3] Once intracellular, it can act as a substrate for hexokinase (HK), the first and rate-limiting enzyme in the glycolytic pathway.[2][3][4]

Unlike glucose, the resulting phosphorylated product, 2,4-Dideoxy-2,4-difluoro-D-glucose-6-phosphate, is predicted to be a poor substrate for the subsequent enzyme, phosphoglucose isomerase.[2] This leads to its intracellular accumulation, which competitively inhibits hexokinase, thereby halting glycolysis, depleting cellular ATP, and inducing metabolic stress that can culminate in apoptosis or cell cycle arrest.[4][5]

The Role of Fluorination in Drug Design

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's metabolic profile.[1] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[1] By replacing metabolically labile C-H bonds with C-F bonds, the intrinsic clearance of a molecule can be significantly reduced, potentially leading to an improved pharmacokinetic profile.

Part 2: Assessment of In Vitro Toxicity

Before advancing any compound, a thorough understanding of its cytotoxic potential is paramount. In vitro cytotoxicity assays serve as a rapid and cost-effective method to determine the concentration at which a compound elicits a toxic effect on living cells, a critical parameter for establishing a therapeutic window.[6][7]

Causality Behind Experimental Choices

-

Assay Principle: We will utilize a cell viability assay that measures metabolic activity (e.g., MTT or a luminescent ATP-based assay). This is a logical choice because 2,4-DFG is a predicted metabolic inhibitor; therefore, a reduction in metabolic activity should correlate directly with its cytotoxic or cytostatic effects.[7]

-

Cell Line Selection: A dual-cell line approach is recommended.

-

A high-glycolytic cancer cell line (e.g., MCF-7, HCT116): To assess on-target potency.

-

A non-cancerous cell line (e.g., HEK293, or primary hepatocytes): To assess off-target toxicity and establish a preliminary selectivity index.

-

-

Controls: The inclusion of both a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Staurosporine) is non-negotiable for assay validation.

Detailed Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[7]

Materials:

-

Selected cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

2,4-Dideoxy-2,4-difluoro-D-glucose (2,4-DFG) stock solution (e.g., 100 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Perform a serial dilution of the 2,4-DFG stock solution in culture medium to achieve final concentrations ranging from low micromolar to high millimolar (e.g., 1 µM to 50 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 2,4-DFG, vehicle control, or positive control.

-

Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are converted to percentage viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Table 1: Hypothetical Cytotoxicity Data for 2,4-DFG

| Concentration (mM) | % Viability (MCF-7) | % Viability (HEK293) |

|---|---|---|

| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |

| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |

| 1 | 85.7 ± 5.2 | 96.5 ± 4.2 |

| 5 | 52.1 ± 6.1 | 91.3 ± 5.5 |

| 10 | 25.4 ± 4.8 | 82.4 ± 6.3 |

| 25 | 8.9 ± 2.3 | 65.7 ± 7.1 |

| 50 | 2.1 ± 1.5 | 48.9 ± 8.0 |

| Calculated IC₅₀ | ~5.2 mM | >50 mM |

Part 3: Metabolic Stability in Human Plasma

Assessing a compound's stability in plasma is a critical step in early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[8][9] Instability in plasma, often due to enzymatic degradation by hydrolases and esterases, can lead to rapid clearance, a short in vivo half-life, and poor bioavailability, ultimately hindering therapeutic efficacy.[9][10][11]

Causality Behind Experimental Choices

-

Matrix: Pooled human plasma from multiple donors is the gold standard as it averages out inter-individual variability in enzyme activity.[10]

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this assay.[12] Its high sensitivity and selectivity allow for accurate quantification of the parent compound even in a complex biological matrix like plasma.[8][10]

-

Controls: A known unstable compound (e.g., Benfluorex or Propantheline) serves as a positive control to validate enzyme activity, while a known stable compound (e.g., Verapamil or Propranolol) serves as a negative control.[10][11]

Detailed Protocol: Human Plasma Stability Assay

Materials:

-

Pooled human plasma (stored at -80°C, thawed on ice)

-

2,4-DFG stock solution (10 mM in DMSO)

-

Positive and negative control compounds

-

Phosphate buffer (pH 7.4)

-

96-well incubation plate

-

Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS)

-

LC-MS/MS system

Step-by-Step Methodology:

-

Preparation: Thaw pooled human plasma and pre-warm to 37°C in a water bath. Prepare a working solution of 2,4-DFG in buffer.

-

Reaction Initiation: In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤0.25%).[10] Mix gently.

-

Time-Course Sampling: Immediately remove an aliquot for the T=0 time point and transfer it to a separate 96-well plate containing ice-cold ACN with IS to terminate any enzymatic reaction. This is the crucial 100% reference point.

-

Incubation: Place the incubation plate in a 37°C incubator.

-

Subsequent Sampling: At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove aliquots and quench them in the ACN/IS plate.[10][11]

-

Protein Precipitation: Once all time points are collected, vortex the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated plasma proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing the peak area ratio (Compound/IS) at each time point to the T=0 sample.[10]

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated. The natural logarithm (ln) of this percentage is plotted against time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½).

Equation: t½ = -ln(2) / k or -0.693 / slope[11]

Table 2: Hypothetical Plasma Stability Data for 2,4-DFG

| Time (min) | % Compound Remaining | ln(% Remaining) |

|---|---|---|

| 0 | 100 | 4.605 |

| 5 | 98.5 | 4.590 |

| 15 | 96.2 | 4.566 |

| 30 | 91.8 | 4.520 |

| 60 | 84.9 | 4.441 |

| 120 | 72.1 | 4.278 |

| Calculated t½ (min) | > 240 |

| Stability Classification | Considered Stable | |

Note: Compounds with a half-life of >120 minutes in plasma are generally considered stable.

Part 4: A Forward Look to Metabolite Identification

Should 2,4-DFG demonstrate instability in plasma, the next logical step is to identify the metabolites formed. This is crucial for understanding clearance pathways and assessing whether any metabolites contribute to the pharmacological effect or pose a toxicity risk.

-

Methodology: This involves re-running the assay samples on a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap system.[13]

-

Data Mining: Specialized software is used to search for potential biotransformations (e.g., hydrolysis, conjugation) by looking for predicted mass shifts relative to the parent compound.[12] Given the structure of 2,4-DFG, hydrolysis of the glycosidic bond or conjugation are more likely metabolic pathways than oxidative defluorination.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the foundational safety and metabolic characteristics of 2,4-Dideoxy-2,4-difluoro-D-glucose in human plasma. By systematically assessing in vitro toxicity and plasma stability using the detailed protocols herein, researchers can generate reliable, decision-enabling data. This information is critical for validating the compound's therapeutic potential, guiding further optimization, and de-risking its progression through the drug development pipeline.

References

-

Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (evotec.com). [Link]

-

ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (bioduro-sundia.com). [Link]

-

Plasma Stability Assay | Domainex. (domainex.com). [Link]

-

Plasma Stability Assay - Creative Bioarray. (creative-bioarray.com). [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - MDPI. (mdpi.com). [Link]

-

Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed. (pubmed.ncbi.nlm.nih.gov). [Link]

-

D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC. (ncbi.nlm.nih.gov). [Link]

-

Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay - Sartorius. (sartorius.com). [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (kosheeka.com). [Link]

-

Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro - Anticancer Research. (ar.iiarjournals.org). [Link]

-

2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC. (ncbi.nlm.nih.gov). [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (ncbi.nlm.nih.gov). [Link]

-

What is the mechanism of 2-Deoxyglucose? - Patsnap Synapse. (patsnap.com). [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (sciencedirect.com). [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (intechopen.com). [Link]

-

2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC. (ncbi.nlm.nih.gov). [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. sartorius.com [sartorius.com]

- 7. kosheeka.com [kosheeka.com]

- 8. Plasma Stability Assay | Domainex [domainex.co.uk]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 13. benchchem.com [benchchem.com]

Synthesis of 2,4-Dideoxy-2,4-difluoro-D-glucose: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the chemical synthesis of 2,4-Dideoxy-2,4-difluoro-D-glucose, a fluorinated carbohydrate of significant interest in medicinal chemistry and chemical biology. The introduction of fluorine atoms into carbohydrate scaffolds can profoundly alter their biological properties, including metabolic stability and protein-binding affinity, making them valuable tools for developing novel therapeutics and molecular probes.[1] This protocol is designed for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

The presented synthesis commences with the readily available starting material, levoglucosan (1,6-anhydro-β-D-glucopyranose), and proceeds through a key difluorination step. This strategy offers a practical and efficient route to the target molecule.

I. Synthetic Strategy Overview

The overall synthetic approach involves a three-stage process, beginning with the selective activation of the C-2 and C-4 hydroxyl groups of levoglucosan, followed by a double nucleophilic substitution with fluoride, and culminating in the removal of the anhydro bridge to yield the final product.

Caption: Overall synthetic workflow for 2,4-Dideoxy-2,4-difluoro-D-glucose.

II. Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Levoglucosan (1,6-anhydro-β-D-glucopyranose) | ≥98% | Sigma-Aldrich | Dry thoroughly before use. |

| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics | |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Potassium hydrogen difluoride (KHF₂) | ≥99% | Alfa Aesar | Handle with care in a fume hood. |

| Potassium fluoride (KF) | Spray-dried, ≥99% | Sigma-Aldrich | |

| Ethylene glycol | Anhydrous, 99.8% | Sigma-Aldrich | |

| Boron trichloride (BCl₃) | 1 M solution in CH₂Cl₂ | Sigma-Aldrich | Handle with extreme care under inert gas. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | |

| Ethyl acetate (EtOAc) | ACS Grade | VWR | For chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | - | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | - | For drying organic layers. |

| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography. |

III. Experimental Protocol

Safety Precautions: This synthesis involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Boron trichloride is highly corrosive and reacts violently with water. Potassium hydrogen difluoride is toxic and corrosive.

Step 1: Synthesis of 2,4-Di-O-tosyl levoglucosan

This initial step activates the C-2 and C-4 hydroxyl groups for subsequent nucleophilic substitution. The tosylation is performed under standard conditions.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add levoglucosan (1 equivalent).

-

Dissolve the levoglucosan in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 2,4-di-O-tosyl levoglucosan as a white solid.

Step 2: Synthesis of 1,6-Anhydro-2,4-dideoxy-2,4-difluoro-D-glucose

This is the crucial difluorination step. The use of potassium hydrogen difluoride and potassium fluoride in a high-boiling solvent drives the Sₙ2 reaction to replace the tosylate groups with fluoride ions.[2]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-di-O-tosyl levoglucosan (1 equivalent), potassium hydrogen difluoride (KHF₂, 4 equivalents), and potassium fluoride (KF, 4 equivalents).

-

Add anhydrous ethylene glycol to the flask.

-

Heat the reaction mixture to 180-200 °C and stir vigorously for 3-5 hours.[2][3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-